Pyridine-4-carbonitrile;sulfuric acid
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Overview
Description
Pyridine-4-carbonitrile, also known as 4-cyanopyridine, is a heterocyclic organic compound with the molecular formula C6H4N2. It is a derivative of pyridine, where a cyano group is attached to the fourth carbon atom of the pyridine ring. Sulfuric acid, with the molecular formula H2SO4, is a highly corrosive and strong mineral acid. The combination of pyridine-4-carbonitrile and sulfuric acid is of interest in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyridine-4-carbonitrile can be synthesized through several methods. One common method involves the reaction of 4-chloropyridine with sodium cyanide in the presence of a copper catalyst. Another method includes the dehydration of 4-pyridinecarboxamide using phosphorus oxychloride.
Industrial Production Methods
In industrial settings, pyridine-4-carbonitrile is often produced via the ammoxidation of 4-methylpyridine. This process involves the reaction of 4-methylpyridine with ammonia and oxygen in the presence of a catalyst, typically vanadium oxide, at high temperatures.
Chemical Reactions Analysis
Types of Reactions
Pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-4-carboxylic acid.
Reduction: It can be reduced to form 4-aminomethylpyridine.
Substitution: It can undergo nucleophilic substitution reactions, such as the reaction with sodium methoxide to form 4-methoxypyridine.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Pyridine-4-carboxylic acid.
Reduction: 4-Aminomethylpyridine.
Substitution: 4-Methoxypyridine.
Scientific Research Applications
Pyridine-4-carbonitrile and its derivatives have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyes.
Mechanism of Action
The mechanism of action of pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carbonitrile: Similar structure but with the cyano group attached to the third carbon atom.
Pyridine-2-carbonitrile: Similar structure but with the cyano group attached to the second carbon atom.
4-Methylpyridine: Similar structure but with a methyl group instead of a cyano group.
Uniqueness
Pyridine-4-carbonitrile is unique due to its specific positioning of the cyano group, which influences its reactivity and interaction with other molecules. This unique positioning allows for distinct chemical reactions and applications compared to its isomers and other pyridine derivatives.
Properties
CAS No. |
64306-19-0 |
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Molecular Formula |
C6H6N2O4S |
Molecular Weight |
202.19 g/mol |
IUPAC Name |
pyridine-4-carbonitrile;sulfuric acid |
InChI |
InChI=1S/C6H4N2.H2O4S/c7-5-6-1-3-8-4-2-6;1-5(2,3)4/h1-4H;(H2,1,2,3,4) |
InChI Key |
PNVMUDLLPSGEBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C#N.OS(=O)(=O)O |
Origin of Product |
United States |
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